molecular formula C9H15F2NO2 B1476648 2-(3-(Difluoromethyl)piperidin-1-yl)propanoic acid CAS No. 2089684-63-7

2-(3-(Difluoromethyl)piperidin-1-yl)propanoic acid

Cat. No.: B1476648
CAS No.: 2089684-63-7
M. Wt: 207.22 g/mol
InChI Key: FTKNKWIUXMOYIY-UHFFFAOYSA-N
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Description

Molecular Structure Analysis

The molecular structure of 2-(3-(Difluoromethyl)piperidin-1-yl)propanoic acid consists of a piperidine ring, which is a six-membered heterocycle including one nitrogen atom and five carbon atoms in the sp3-hybridized state . This structure is attached to a propanoic acid group and a difluoromethyl group.

Scientific Research Applications

Chemical Synthesis and Pharmacological Evaluation

A study by Köksal and Bilge (2007) focused on the chemical synthesis of new 1‐aryl‐3‐[(4‐benzyl)piperidine‐1‐yl]propane derivatives, including compounds with structural similarities to 2-(3-(Difluoromethyl)piperidin-1-yl)propanoic acid. These compounds were synthesized using IR and 1H‐NMR spectroscopic techniques and elemental analysis. The antidepressant-like effects of these compounds were assessed using the forced swimming test in mice, a model of depression, showing significant antidepressant-like effects for certain compounds due to a decrease in immobility behavior (Köksal & Bilge, 2007).

PET Imaging for Neuroinflammation

Lee et al. (2022) developed a radioligand, specifically for PET imaging of the colony-stimulating factor 1 receptor (CSF1R) in the brain, which is a key target for imaging neuroinflammation involved in neurodegenerative diseases like Alzheimer's. Although the core structure differs, the approach highlights the potential of piperidine derivatives in the development of diagnostic tools for neurodegenerative diseases (Lee et al., 2022).

Antidepressant-like Activities

Özkay et al. (2013) synthesized and evaluated novel 1-phenyl-2-(4-substituted-piperazin-1-yl)-propanol derivatives for their antidepressant-like activities, employing methods such as the tail-suspension test and modified forced swimming test in mice. These studies contribute to the understanding of the potential therapeutic uses of piperidine derivatives in treating depression (Özkay et al., 2013).

In Vivo Activity Against Mycobacterium Tuberculosis

Shindikar and Viswanathan (2005) investigated novel 6,8-difluoro-1-alkyl-5-amino-1,4-dihydro-4-oxo-7-{4-substituted piperazin-1-yl}-quinoline-3-carboxylic acids for their in vivo activity against Mycobacterium tuberculosis in mice, showcasing the potential of such compounds in tuberculosis treatment (Shindikar & Viswanathan, 2005).

Properties

IUPAC Name

2-[3-(difluoromethyl)piperidin-1-yl]propanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H15F2NO2/c1-6(9(13)14)12-4-2-3-7(5-12)8(10)11/h6-8H,2-5H2,1H3,(H,13,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FTKNKWIUXMOYIY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C(=O)O)N1CCCC(C1)C(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H15F2NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

207.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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